1-methyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
“1-methyl-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the CAS Number: 153374-33-5 . It has a molecular weight of 132.16 .
Molecular Structure Analysis
The molecular structure of “1-methyl-1H-pyrrolo[3,2-b]pyridine” consists of a pyrrolopyridine core with a methyl group attached .
Chemical Reactions Analysis
Functionalization of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) has been studied to provide new compounds directing toward agrochemicals and/or functional materials .
Physical And Chemical Properties Analysis
“1-methyl-1H-pyrrolo[3,2-b]pyridine” is a white to yellow to brown solid or liquid at room temperature .
Scientific Research Applications
Synthesis and Derivatives
- Efficient Synthesis : An efficient synthesis method for 1-methyl-1H-pyrrolo[3,2-b]pyridine and its analogues has been developed, using sodium borohydride reduction and debenzylation with hydrogen over palladium on carbon. This process is applicable for synthesizing different N6-substituted derivatives on a multigram scale (Nechayev et al., 2013).
Biological and Pharmacological Research
Antitumor Activity : Novel nortopsentin analogues, derivatives of 1H-pyrrolo[2,3-b]pyridine, have demonstrated significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma. These compounds act as cyclin-dependent kinase 1 inhibitors and induce caspase-dependent apoptotic responses (Carbone et al., 2013).
Inhibitors in Drug Development : 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been identified as potent inhibitors of ACC1, a key enzyme in fatty acid synthesis. These derivatives are considered useful research tools and potential therapeutic agents for cancer and fatty acid-related diseases (Mizojiri et al., 2019).
Chemical and Structural Studies
Chemical Synthesis Innovations : Research has focused on developing novel synthetic routes for 1H-pyrrolo[2,3-b]pyridine derivatives. These methods involve diverse chemical reactions, offering new approaches to structurally complex heterocyclic compounds (Figueroa‐Pérez et al., 2006).
Cytotoxicity Studies : Studies on titanocene derivatives containing 1H-pyrrolo[2,3-b]pyridine have been conducted to evaluate their cytotoxicity. These compounds have shown potential as anticancer agents, with varying levels of effectiveness against different cancer cell lines (Mendez et al., 2011).
Safety And Hazards
Future Directions
The future directions for “1-methyl-1H-pyrrolo[3,2-b]pyridine” and its derivatives are promising. They have been developed as a class of compounds targeting FGFR with development prospects . They could be beneficial for subsequent optimization and represent an attractive strategy for cancer therapy .
properties
IUPAC Name |
1-methylpyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-10-6-4-7-8(10)3-2-5-9-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPOAPXKVLKFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrrolo[3,2-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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